N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b]pyrrolizin core, a methoxy group, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the benzo[b]pyrrolizin core, the introduction of the methoxy group, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide: Shares structural similarities with other benzo[b]pyrrolizin derivatives.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Vitexin compound 1: A novel extraction from a Chinese herb with potential anticancer properties.
Uniqueness
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity and versatility make it a valuable compound for further study and development.
Properties
Molecular Formula |
C28H30N2O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(3aR,4R)-6-methoxy-3a-[(1R)-1-phenylprop-2-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H30N2O3S/c1-4-25(21-9-6-5-7-10-21)28-17-8-18-30(28)26-16-13-22(33-3)19-24(26)27(28)29-34(31,32)23-14-11-20(2)12-15-23/h4-7,9-16,19,25,27,29H,1,8,17-18H2,2-3H3/t25-,27-,28-/m1/s1 |
InChI Key |
MCVOJGKDOLBRBN-BIYCFNCWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)[C@H](C=C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)C(C=C)C5=CC=CC=C5 |
Origin of Product |
United States |
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